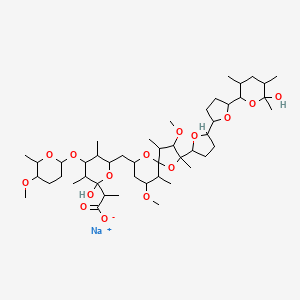
Sodium carriomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium carriomycin is a derivative of carriomycin, a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria, fungi, and mycoplasma
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium carriomycin involves the fermentation of Streptomyces hygroscopicus in a nutrient-rich medium. The fermentation broth is then subjected to extraction and purification processes to isolate carriomycin. The free acid form of carriomycin is converted to its sodium salt by neutralization with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification steps are optimized for higher yield and purity. Techniques such as ion-exchange chromatography and crystallization are commonly employed in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium carriomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Sodium carriomycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyether antibiotics and their chemical properties.
Biology: this compound is employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: It has been investigated for its potential as an antibacterial agent, particularly against drug-resistant strains.
Wirkmechanismus
Sodium carriomycin exerts its effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the ribosome, blocking the elongation of the peptide chain during translation .
Vergleich Mit ähnlichen Verbindungen
Nigericin: Another polyether antibiotic with similar ionophore properties.
Monensin: Known for its use in veterinary medicine as an anticoccidial agent.
Salinomycin: Used in agriculture to control coccidiosis in poultry.
Uniqueness of Sodium Carriomycin: this compound stands out due to its broad-spectrum antibacterial activity and its effectiveness against drug-resistant strains. Unlike some other polyether antibiotics, it has shown minimal cross-resistance with other antibiotics, making it a valuable addition to the arsenal of antibacterial agents .
Eigenschaften
CAS-Nummer |
66007-89-4 |
|---|---|
Molekularformel |
C47H79NaO15 |
Molekulargewicht |
907.1 g/mol |
IUPAC-Name |
sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C47H80O15.Na/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39;/h23-42,50-51H,14-22H2,1-13H3,(H,48,49);/q;+1/p-1 |
InChI-Schlüssel |
ZDMPQWOWHLMRKB-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C.[Na+] |
Verwandte CAS-Nummern |
65978-43-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)
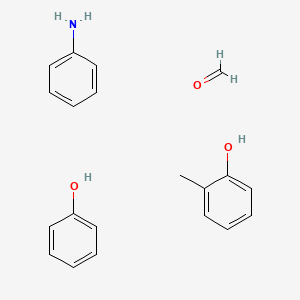
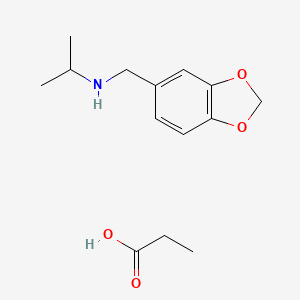
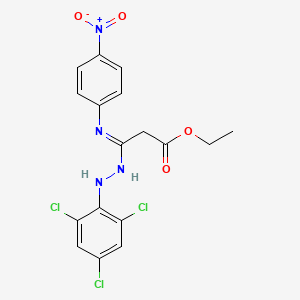
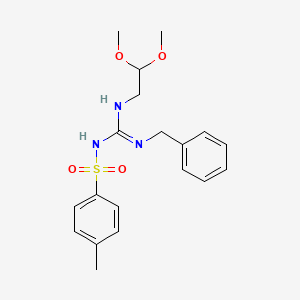
![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)
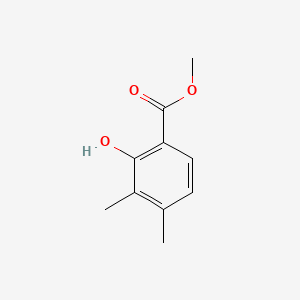
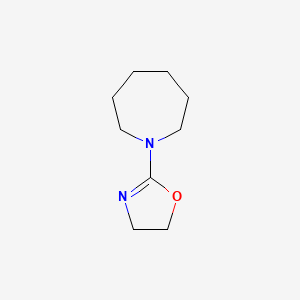
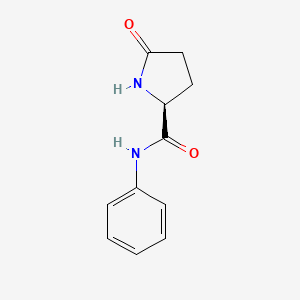
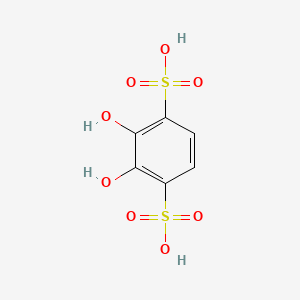
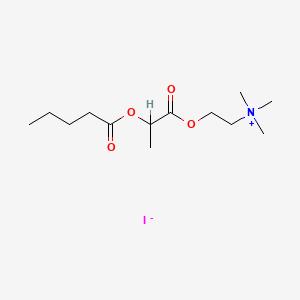
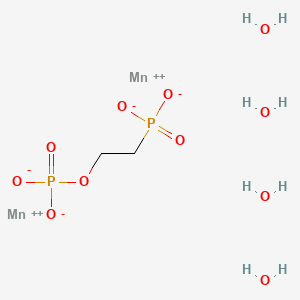
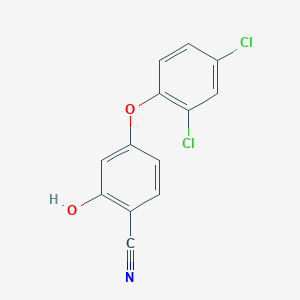
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
